molecular formula C9H10N4O3 B5800280 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide

货号 B5800280
分子量: 222.20 g/mol
InChI 键: JXFKBKWLLTYHNK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide, also known as EIDD-2801, is a small molecule antiviral drug that has shown potential against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. In

科学研究应用

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has shown promising results in preclinical studies against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. In a recent study by Sheahan et al. (2020), 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide was shown to be effective against SARS-CoV-2, the virus that causes COVID-19, in both in vitro and in vivo models. 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has also shown potential as a prophylactic agent, with a single dose providing protection against influenza in a mouse model (Cox et al., 2020).

作用机制

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide works by targeting the viral RNA polymerase, which is essential for viral replication. Specifically, 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is incorporated into the viral RNA during replication, causing mutations that prevent the virus from replicating further. This mechanism of action is known as viral mutagenesis, and it has been shown to be effective against a wide range of RNA viruses (Agostini et al., 2018).
Biochemical and Physiological Effects:
7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has been shown to have low toxicity in animal studies, with no adverse effects observed at therapeutic doses (Cox et al., 2020). In addition, 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution (Sheahan et al., 2020).

实验室实验的优点和局限性

One advantage of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is its broad-spectrum activity against RNA viruses, which makes it a promising candidate for the development of antiviral therapies. However, one limitation of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is its relatively short half-life, which may limit its effectiveness in some applications.

未来方向

There are several future directions for the development of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide. One area of focus is the optimization of the synthesis method to improve yield and reduce costs. Another area of focus is the development of formulations that can improve the pharmacokinetic properties of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide, such as sustained-release formulations or prodrugs. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide against a wider range of RNA viruses.
In conclusion, 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is a promising antiviral drug that has shown potential against a wide range of RNA viruses. Its mechanism of action, viral mutagenesis, has been shown to be effective in preclinical studies, and it has low toxicity and good pharmacokinetic properties. While there are some limitations to its use, there are several future directions for the development of 7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide that could lead to the development of effective antiviral therapies.

合成方法

7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide is synthesized through a multi-step process that involves the reaction of several starting materials, including 2-cyanobenzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride. The synthesis method has been described in detail in a recent publication by Sheahan et al. (2020).

属性

IUPAC Name

7-ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-7-10-8-5(12(7)14)3-4-6-9(8)11-16-13(6)15/h14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKBKWLLTYHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1O)CCC3=[N+](ON=C32)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。